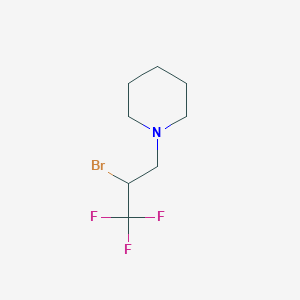
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine: is a chemical compound with the molecular formula C8H13BrF3N and a molecular weight of 260.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-bromo-3,3,3-trifluoropropyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine typically begins with the reaction of piperidine with 2-bromo-3,3,3-trifluoropropene.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include hydrogen bromide and trifluoropropene.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity.
Purification: The product is typically purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.
Cycloaddition Reactions: It can also be involved in cycloaddition reactions to form various cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products:
Substituted Piperidines: Products of nucleophilic substitution reactions include various substituted piperidines.
Cyclic Compounds: Cycloaddition reactions yield a range of cyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is used as a synthetic intermediate in the preparation of more complex fluorinated organic compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical structure.
Industry:
Fluoropolymer Production: It is used as a monomer in the production of fluoropolymers, which have applications in various industries.
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure and is used in similar applications, such as in the synthesis of fluorinated organic compounds.
3,3,3-Trifluoropropylamine: Another similar compound used in organic synthesis.
Uniqueness:
Propiedades
IUPAC Name |
1-(2-bromo-3,3,3-trifluoropropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNSMUEFJOGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)
![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)
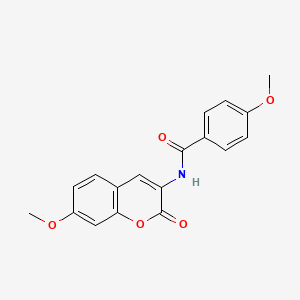
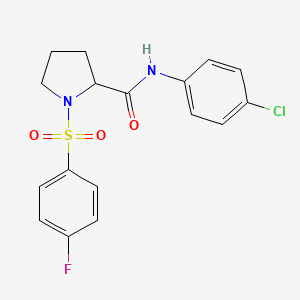
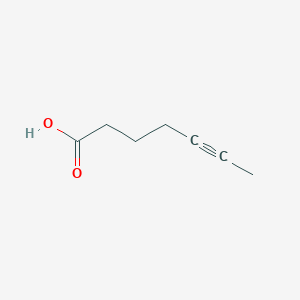
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2630122.png)
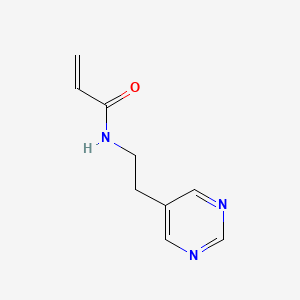
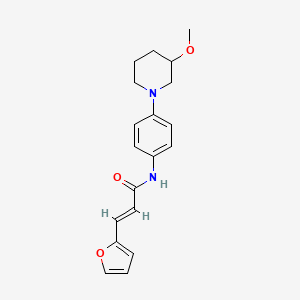
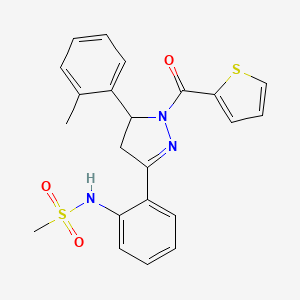
![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2630135.png)
